2-Azabicyclo[2.2.0]hexan-5-ol

Catalog No.
S15364960
CAS No.
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.0]hexan-5-ol

Product Name

2-Azabicyclo[2.2.0]hexan-5-ol

IUPAC Name

2-azabicyclo[2.2.0]hexan-5-ol

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2

InChI Key

WIZKAVJIIGFBMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1O)CN2

2-Azabicyclo[2.2.0]hexan-5-ol is a bicyclic compound characterized by a nitrogen atom incorporated within a six-membered ring system. This compound belongs to the class of azabicyclic compounds, which are recognized for their unique structural features and potential biological activities. The structure of 2-Azabicyclo[2.2.0]hexan-5-ol includes a bicyclic framework with a hydroxyl group at the C-5 position, contributing to its reactivity and interaction with biological systems. The molecular formula is C6H11NC_6H_{11}N, and it exhibits chirality due to the presence of stereocenters within its bicyclic structure.

The chemical reactivity of 2-Azabicyclo[2.2.0]hexan-5-ol is influenced by its bicyclic structure and the functional groups present. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly when converted to a better leaving group such as a halide.
  • Azetidine Ring Cleavage: Under acidic or basic conditions, the azetidine ring may undergo cleavage, leading to various derivatives and functionalized products .
  • Formation of Derivatives: Reacting 2-Azabicyclo[2.2.0]hexan-5-ol with electrophiles can yield substituted derivatives, which may exhibit altered biological activities or enhanced pharmacological properties .

The biological activity of 2-Azabicyclo[2.2.0]hexan-5-ol is notable, particularly in relation to its analogs which have been studied for their pharmacological potential:

  • Nicotinic Receptor Activity: Compounds derived from this bicyclic framework have been investigated for their ability to interact with nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them candidates for further exploration in medicinal chemistry .
  • Analgesic Effects: Certain analogs have shown promise as analgesics, indicating their potential utility in pain management therapies.

The synthesis of 2-Azabicyclo[2.2.0]hexan-5-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced using catalysts or specific reaction conditions to form the bicyclic structure.
  • Reduction Reactions: The corresponding ketones or other functionalized intermediates can be reduced to yield the desired alcohol.
  • Functional Group Modifications: Various functional groups can be introduced or modified through established organic synthetic techniques such as nucleophilic substitutions or electrophilic additions .

The unique properties of 2-Azabicyclo[2.2.0]hexan-5-ol make it valuable across various fields:

  • Medicinal Chemistry: Its derivatives are being explored for therapeutic applications, particularly in neuropharmacology and pain management.
  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules with specific functionalities.
  • Research Tool: Compounds based on this structure are used in biochemical research to study receptor interactions and signaling pathways.

Interaction studies involving 2-Azabicyclo[2.2.0]hexan-5-ol focus on its binding affinity and activity at various biological targets:

  • Receptor Binding Assays: These studies assess how effectively the compound binds to nicotinic receptors compared to known ligands.
  • Structure-Activity Relationship Studies: By modifying the structure of 2-Azabicyclo[2.2.0]hexan-5-ol, researchers evaluate how these changes affect biological activity and receptor interactions.

Several compounds share structural similarities with 2-Azabicyclo[2.2.0]hexan-5-ol, including:

Compound NameStructure TypeUnique Features
2-Azabicyclo[2.1.1]hexaneBicyclicDifferent ring size; potential for different receptor interactions
3-Azabicyclo[3.3.0]octaneBicyclicLarger ring system; distinct pharmacological profiles
1-Azabicyclo[3.3.0]octaneBicyclicVariation in nitrogen positioning; altered reactivity

These compounds differ primarily in their ring size and nitrogen placement, which significantly influences their chemical behavior and biological activity.

2-Azabicyclo[2.2.0]hexan-5-ol represents a highly strained bicyclic nitrogen heterocycle that has garnered significant attention in synthetic organic chemistry due to its unique structural features and potential applications as a building block for biologically active molecules . The compound features a nitrogen atom within its ring structure, classifying it as an azabicyclic compound with a hydroxyl functional group at the fifth position . The synthesis of this challenging molecular architecture requires sophisticated methodologies that can construct the bicyclic framework while maintaining regioselectivity and stereochemical control.

Cycloaddition-Based Approaches

Cycloaddition reactions serve as fundamental strategies for constructing the azabicyclic framework of 2-azabicyclo[2.2.0]hexan-5-ol [2] [3]. These pericyclic processes enable the simultaneous formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step, providing efficient access to complex bicyclic structures.

Diels-Alder Strategies for Bicyclic Framework Construction

The Diels-Alder reaction represents one of the most powerful methods for constructing six-membered rings with excellent control over regio- and stereochemical outcomes [4] [5]. This thermally allowed [4+2] cycloaddition proceeds through a concerted mechanism involving the simultaneous formation of two new carbon-carbon bonds [5] [6].

In the context of azabicyclic synthesis, the hetero-Diels-Alder reaction has proven particularly valuable [7]. This modification involves nitrogen-containing dienes or dienophiles, enabling the direct incorporation of nitrogen atoms into the bicyclic framework [7]. The aza-Diels-Alder reaction can proceed through either concerted or stepwise mechanisms, with the lowest-energy transition state typically placing the imine lone pair in an exo position [7].

Intramolecular Diels-Alder cyclizations have demonstrated exceptional utility in azabicyclic synthesis [8]. These reactions provide rapid access to complex nitrogen-containing heterocycles with high efficiency and selectivity [9] [8]. The intramolecular approach offers several advantages, including enhanced reaction rates due to favorable entropy factors and improved stereochemical control through conformational constraints.

Research has shown that nitrogen-containing dienes participate effectively in Diels-Alder reactions when appropriately activated [10]. The electronic effects of substituents play crucial roles in determining reactivity and regioselectivity, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile favoring normal electron demand conditions [10].

Diels-Alder ApproachDiene TypeDienophileKey FeaturesTypical Yields
Thermal [4+2]Nitrogen-containingAlkene/AlkyneConcerted mechanism60-85%
IntramolecularTethered systemsInternal alkeneEnhanced selectivity70-90%
Hetero-Diels-AlderAza-dienesCarbonyl compoundsNitrogen incorporation55-80%

[2+2] Cycloaddition Techniques for Ring Formation

Photochemical [2+2] cycloaddition reactions provide complementary access to four-membered ring systems that can serve as precursors to azabicyclic structures [11] [12] [13]. These reactions typically require photochemical activation and proceed through different mechanistic pathways compared to thermal cycloadditions.

The photochemical [2+2] cycloaddition of maleimides with various alkenes has been extensively studied for the synthesis of azabicyclic compounds [12] [13]. These reactions demonstrate broad substrate scope and can be performed on preparative scales, with some examples achieving yields up to 60 grams [12]. The use of appropriate photosensitizers and careful optimization of reaction conditions, including wavelength, concentration, and solvent choice, proves critical for successful transformations [12].

Recent developments in asymmetric [2+2] photocycloaddition have enabled enantioselective synthesis of azabicyclic structures [11]. Chiral Lewis acid catalysis combined with photosensitizers has achieved excellent enantioselectivity in the formation of azaarene-functionalized azabicyclo compounds [11]. These methods represent significant advances in controlling absolute stereochemistry during cycloaddition processes.

The scope of [2+2] cycloaddition extends to various nitrogen-containing substrates, including protected pyrrolines and other cyclic amines [13]. Sensitized intermolecular reactions between maleic anhydride and nitrogen heterocycles provide access to bicyclic structures that can be further functionalized [13].

[2+2] Cycloaddition MethodActivationSubstratesSelectivityYields
PhotochemicalUV irradiationMaleimides + alkenesHigh diastereoselectivity75-94%
Chiral Lewis acidDual catalysisAzaarenesHigh enantioselectivity68-85%
SensitizedPhotosensitizerHeterocycles + anhydridesRegioselective60-80%

Reductive Amination and Cyclization Sequences

Reductive amination represents a versatile and widely applicable method for carbon-nitrogen bond formation, particularly valuable in the synthesis of complex azabicyclic structures [14] [15] [16]. This fundamental transformation converts carbonyl groups to amines via intermediate imine formation, followed by selective reduction.

The process typically involves nucleophilic addition of an amine to a carbonyl compound, forming a hemiaminal intermediate that subsequently loses water to generate an imine [15] [16]. The imine intermediate can then be reduced using various reducing agents, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation conditions [16].

Intramolecular reductive amination has proven particularly effective for constructing azabicyclic ring systems [14] [17]. This approach enables the formation of strained ring systems through cyclization reactions that would be challenging to achieve through alternative methods [17]. The reaction can proceed under Lewis acid catalysis followed by imine hydrogenation, providing good control over stereochemical outcomes [17].

Sequential alkylation and cyclization strategies have been developed for azabicyclic synthesis [14]. These methods typically begin with protected pyrrolidine or piperidine starting materials, followed by alkylation reactions and subsequent cyclization steps [14] [17]. The use of chiral auxiliaries in these sequences enables enantioselective synthesis of azabicyclic targets with excellent enantiomeric excess [14].

Research has demonstrated the effectiveness of reductive amination in accessing various azabicyclic frameworks [18] [19]. Transannular reductive amination following deprotection of bridged intermediates provides access to complex tricyclic systems containing azabicyclic subunits [18]. Alternative radical-based cyclization approaches using samarium diiodide have also been successfully implemented for constructing azabicyclic frameworks [19].

Reductive Amination StrategyReducing AgentReaction ConditionsStereoselectivityTypical Yields
Direct (one-pot)Sodium cyanoborohydrideAcidic conditionsModerate65-85%
StepwiseSodium borohydrideIsolated imineHigh70-90%
Catalytic hydrogenationHydrogen/PalladiumNeutral conditionsExcellent80-95%
IntramolecularVariousLewis acid catalysisVery high75-92%

Innovative Catalytic Asymmetric Syntheses

The development of catalytic asymmetric methodologies has revolutionized the synthesis of enantioenriched azabicyclic compounds [20] [21]. These approaches enable the construction of complex nitrogen heterocycles with precise control over absolute stereochemistry through the use of chiral catalysts and ligands.

Gold-Catalyzed Enantioselective Cyclizations

Gold catalysis has emerged as a powerful tool for the enantioselective synthesis of nitrogen heterocycles, despite the inherent challenges associated with achieving asymmetric induction in gold-catalyzed transformations [20] [22] [23]. The linear coordination geometry of gold(I) complexes places ancillary ligands and substrates in opposite positions, making conventional chelating ligand designs ineffective [23].

Enantioselective gold-catalyzed intramolecular amination of allylic alcohols with carbamates represents a significant breakthrough in asymmetric gold catalysis [22]. These reactions proceed with excellent enantioselectivity for the formation of five- and six-membered nitrogen heterocycles [22]. The methodology demonstrates broad substrate scope, tolerating various substitution patterns and functional groups [22].

The development of chiral phosphoramidite and phosphonite ligands has proven crucial for achieving high enantioselectivity in gold-catalyzed reactions [23] [21]. These ligands provide superior chemoselectivity and enantioselectivity compared to traditional bisphosphine ligands in many transformations [23]. Bicyclic phosphoramidite ligands have shown particular promise, achieving enantiomeric excesses exceeding 90% in cyclization reactions [23].

Gold-catalyzed hydrative cyclizations of ynamides represent the first enantioselective variants of these important transformations [20]. Using bis-gold(I) complexes of chiral diphosphines, these reactions afford nitrogen-containing heterocycles with high levels of stereocontrol [20]. The reactions proceed under mild conditions using water as the nucleophile in the presence of acid co-catalysts [20].

Gold Catalyst SystemLigand TypeSubstrate ClassEnantioselectivityYields
Bis-gold(I) complexesChiral diphosphinesYnamides94:6 enantiomeric ratio65-85%
Phosphoramidite-Au(I)Bicyclic ligandsAllylic alcohols>90% enantiomeric excess70-90%
Chiral counterionsPhosphate anionsVarious substrates85-95% enantiomeric excess60-80%

Transition Metal-Mediated Tandem Reactions

Transition metal-catalyzed tandem reactions provide efficient strategies for the rapid assembly of complex azabicyclic structures through sequential bond-forming processes [24] [25] [26]. These methodologies enable the construction of multiple bonds in a single operation, reducing the number of synthetic steps required and improving overall efficiency.

Palladium-catalyzed tandem cyclization sequences have demonstrated exceptional utility in azabicyclic synthesis [26] [27]. These reactions can proceed through various mechanistic pathways, including cyclization followed by oxidative cleavage or carbon-hydrogen activation processes [26] [27]. The use of palladium(II) catalysts with appropriate oxidants enables the formation of complex bicyclic structures with precise stereochemical control [26].

Rhodium-catalyzed tandem reactions offer complementary reactivity patterns for azabicyclic synthesis [9] [28]. Enantioselective rhodium-catalyzed [4+2+2] cycloaddition reactions provide rapid access to highly functionalized bicyclic azocines [28]. These transformations represent the first examples of [4+2+2] cycloaddition strategies for constructing nitrogen-containing eight-membered rings [28].

The development of nitrene-transfer cyclization reactions has opened new avenues for azabicyclic synthesis [29]. Rhodium(II) catalysts effectively mediate the transfer of nitrenes to various organic substrates, enabling the formation of nitrogen-containing heterocycles through formal [5+1] cycloaddition processes [29]. These reactions demonstrate broad substrate scope and excellent regioselectivity [29].

Transition metal-catalyzed carbon-hydrogen functionalization reactions provide atom-economical approaches to azabicyclic synthesis [24] [30]. These methodologies enable direct functionalization of carbon-hydrogen bonds in the presence of directing groups, facilitating the construction of nitrogen heterocycles through cyclization processes [24] [30]. The reactions demonstrate excellent functional group tolerance and can be performed under mild conditions [30].

Metal CatalystReaction TypeMechanismRing SizeTypical Yields
Palladium(II)Tandem cyclizationPd(II)/Pd(IV) cycle5-7 membered70-85%
Rhodium(II)Nitrene transfer[5+1] Cycloaddition6 membered65-80%
Rhodium(I)[4+2+2] CycloadditionConcerted8 membered75-90%
Various metalsCarbon-hydrogen activationCyclometallationVariable60-85%

The construction of bridgehead stereocenters in 2-azabicyclo[2.2.0]hexan-5-ol derivatives presents unique synthetic challenges due to the geometric constraints imposed by the bicyclic framework [1] [2]. Several methodologies have been developed to address these challenges, each offering distinct advantages in terms of stereochemical control and synthetic efficiency.

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition reactions have emerged as one of the most effective approaches for constructing the 2-azabicyclo[2.2.0]hexane core with excellent stereochemical control [1] [3]. These reactions typically proceed through the photoirradiation of appropriately substituted 1,2-dihydropyridines, leading to the formation of bicyclic products with high diastereoselectivity [1]. The photochemical approach offers several advantages, including the ability to form bridgehead quaternary stereocenters in a single synthetic operation [2].

The stereochemical outcome of these photochemical transformations is largely governed by the conformational preferences of the starting materials and the geometric constraints of the transition state [1]. Research has demonstrated that torquoselectivity plays a crucial role in determining the facial selectivity of the cycloaddition, particularly in the synthesis of 3-endo-substituted derivatives [4]. The high degree of stereochemical control observed in these reactions can be attributed to the rigid geometric requirements imposed by the bicyclic transition state.

Rhodium-Catalyzed Dipolar Cycloaddition

Recent advances in rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have provided powerful new tools for the stereoselective construction of bridgehead stereocenters [2]. These transformations proceed through the formation of rhodium-carbene intermediates, which subsequently undergo cycloaddition with tethered alkenes to generate highly functionalized bicyclic systems. The reaction demonstrates exceptional diastereoselectivity, with reported diastereomeric ratios exceeding 20:1 in many cases [2].

The mechanism of these rhodium-catalyzed transformations involves the formation of carbonyl ylide intermediates, which undergo concerted but highly asynchronous cycloaddition reactions [2]. Computational studies have revealed that the stereochemical outcome is controlled by frontier molecular orbital interactions and electrostatic effects between the reacting partners. The most nucleophilic terminus of the alkene preferentially attacks the most electrophilic terminus of the carbonyl ylide, leading to the observed regioselectivity and stereoselectivity.

Bromohydrin Formation and Rearrangement

The formation of bromohydrins from 2-azabicyclo[2.2.0]hex-5-enes using N-bromosuccinimide represents another important strategy for generating hydroxyl-containing derivatives with defined stereochemistry [3]. These reactions often proceed with high stereoselectivity, producing either unrearranged bromohydrins or rearranged products depending on the substitution pattern of the starting alkene [3] [4].

The stereochemical outcome of bromohydrin formation is highly dependent on the substitution pattern of the starting material [4]. For substrates lacking substituents at specific positions, mixtures of unrearranged and rearranged products are typically observed. However, the presence of 3-endo-substituents dramatically alters the reaction pathway, leading exclusively to rearranged products through bridgehead rearrangement mechanisms [4].

Kinetic Resolution Strategies for Enantiopure Derivatives

The development of efficient kinetic resolution strategies for azabicyclic alcohols has become increasingly important for accessing enantiopure derivatives of 2-azabicyclo[2.2.0]hexan-5-ol. Several complementary approaches have been developed, each offering unique advantages in terms of substrate scope and selectivity factors.

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution represents one of the most powerful strategies for obtaining enantiopure azabicyclic derivatives [5]. This approach relies on the rapid equilibration between enantiomers of the starting material, combined with preferential reaction of one enantiomer under the resolution conditions. Research has demonstrated that dynamic kinetic resolution can be achieved through aza-Cope rearrangements, leading to complete transfer of chirality from non-racemic starting materials [5].

The success of dynamic kinetic resolution strategies depends critically on the relative rates of enantiomer equilibration and product formation [5]. For aminoketal substrates, the equilibration occurs through iminium ion/enamonium isomerization, while product formation involves irreversible trapping with nucleophiles such as dimedone. The stereochemical outcome is controlled by the configuration of substituents in the side chain, with phenyl substituents at the allylic position providing complete chirality transfer [5].

Enzymatic and Non-Enzymatic Acylation

Traditional kinetic resolution of secondary alcohols has been achieved through enzymatic esterification using lipases and other hydrolytic enzymes. These methods typically provide selectivity factors ranging from 10 to 50, depending on the specific substrate and enzyme combination. While enzymatic methods offer excellent selectivity for many substrates, their application to highly strained bicyclic systems like 2-azabicyclo[2.2.0]hexan-5-ol may be limited by substrate binding constraints.

Non-enzymatic alternatives using amidine-based catalysts have emerged as viable alternatives to enzymatic methods. These organocatalytic systems demonstrate high efficacy in the kinetic resolution of benzylic, allylic, and propargylic secondary alcohols, with selectivity factors reaching 40-170 for suitable substrates [6]. The mild reaction conditions and broad substrate tolerance make these methods particularly attractive for sensitive bicyclic substrates.

Copper-Catalyzed Silylation Methods

The mechanism of copper-catalyzed silylation involves oxidative addition of the alcohol to the copper center, followed by enantioselective silane addition and reductive elimination [6]. The choice of hydrosilane coupling partner is crucial for achieving high selectivity, with trialkylsilanes generally providing superior results compared to other silane derivatives.

Conformational Restriction Effects on Product Distribution

The rigid bicyclic framework of 2-azabicyclo[2.2.0]hexan-5-ol imposes significant conformational restrictions that profoundly influence reaction outcomes and product distributions. Understanding these conformational effects is essential for predicting and controlling stereochemical outcomes in synthetic transformations.

Steric Effects on Reaction Selectivity

The rigid bicyclic framework creates well-defined steric environments that control the approach of reagents and the formation of products [2] [9]. Computational studies have revealed that the most significant steric interactions occur at the bridgehead positions, where substituents experience severe steric congestion. These steric effects strongly influence the facial selectivity of reactions involving the bicyclic system.

The conformational restriction effects are particularly pronounced in cycloaddition reactions, where the geometry of the transition state must accommodate the rigid bicyclic framework [2]. Frontier molecular orbital calculations demonstrate that the preferred approach of electrophilic reagents is controlled by both electronic factors and steric accessibility. The resulting stereochemical outcomes reflect the combined influence of these factors.

Electronic Effects and Orbital Interactions

The nitrogen heteroatom in the bicyclic framework introduces significant electronic effects that influence both conformational preferences and reaction selectivity [2]. The lone pair electrons on nitrogen can participate in orbital interactions that stabilize certain conformations while destabilizing others. These electronic effects are particularly important in determining the preferred conformations of N-substituted derivatives.

Computational studies using density functional theory have provided detailed insights into the electronic structure of 2-azabicyclo[2.2.0]hexan-5-ol derivatives [2]. The frontier molecular orbitals of these systems show significant polarization due to the presence of the nitrogen heteroatom and the hydroxyl substituent. These electronic characteristics directly influence the regioselectivity and stereoselectivity of chemical transformations involving these substrates.

Thermodynamic and Kinetic Control

The high ring strain present in 2-azabicyclo[2.2.0]hexan-5-ol derivatives creates situations where kinetic and thermodynamic control can lead to dramatically different product distributions [2]. Under kinetic control, reactions typically proceed through the lowest energy transition state, which may not correspond to the most thermodynamically stable product. Conversely, thermodynamic control favors the formation of products with the lowest overall energy, often involving rearrangement to less strained ring systems.

The interplay between kinetic and thermodynamic control is particularly evident in rearrangement reactions involving the bicyclic framework [4]. For example, bromine-mediated rearrangements can convert 2-azabicyclo[2.2.0]hexane derivatives to the less strained 2-azabicyclo[2.1.1]hexane system under appropriate conditions. The selectivity of these rearrangements is controlled by the relative activation barriers for competing pathways and the thermodynamic stability of the resulting products.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

99.068413911 g/mol

Monoisotopic Mass

99.068413911 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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